molecular formula C10H12BrNO B1267043 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone CAS No. 37904-72-6

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

Cat. No. B1267043
CAS RN: 37904-72-6
M. Wt: 242.11 g/mol
InChI Key: YWNKTZFJKMGVRP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a chemical compound that has been synthesized and analyzed in various research contexts. It belongs to a broader class of compounds that have been studied for their unique chemical structures and potential applications in different fields of chemistry and material science.

Synthesis Analysis

The synthesis of related brominated compounds often involves halogen-exchange reactions or the implementation of the Delépine reaction, where α-brominated intermediates are reacted with hexamethylenetetramine to afford the primary amine. For example, a study by Power et al. (2015) describes the synthesis and identification of a cathinone analogue through such methods, highlighting the complexity and potential of brominated organic compounds in synthesis (Power et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of bromo-phenyl-ethanones and their analogues often employ techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These studies reveal intricate details about their molecular conformations, hydrogen-bonding patterns, and electronic structures. For instance, Balderson et al. (2007) explored hydrogen-bonding patterns in enaminones, providing insights into the structural nuances of these compounds (Balderson et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone and related compounds encompasses a range of reactions, including esterification and photolytic stability, as discussed by Li Hong-xia (2007). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Li Hong-xia, 2007).

Scientific Research Applications

1. Synthesis and Analytical Applications

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone has been involved in the synthesis and identification of various compounds. For instance, it played a role in the synthesis of bk-2C-B, a cathinone analogue of phenethylamine 2C-B, which suggests potential psychoactive effects in humans (Power et al., 2015). Furthermore, its utility in analytical techniques like nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry has been demonstrated.

2. Utility in Organic Synthesis

The compound has been utilized in various organic syntheses. For instance, it was synthesized by halogen-exchange, demonstrating its effectiveness as a chemical protective group (Li Hong-xia, 2007). Additionally, it was involved in the synthesis of donor-acceptor chalcones under microwave irradiation, showcasing its role in the formation of fluorophores with potential applications in probes and quenchers (Salman A. Khan et al., 2016).

3. Role in Medicinal Chemistry

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone has been implicated in the synthesis of compounds with potential medicinal applications. For instance, it was used in synthesizing derivatives exhibiting anxiolytic activity (H. Liszkiewicz et al., 2006). Furthermore, its involvement in the creation of novel thiazole and thiophene derivatives that exhibited anticancer properties suggests its utility in pharmaceutical research (S. Hessien et al., 2009).

Safety And Hazards

The safety information for “2-Bromo-1-(4-(dimethylamino)phenyl)ethanone” includes the following :

properties

IUPAC Name

2-bromo-1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNKTZFJKMGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191334
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-(dimethylamino)phenyl)ethanone

CAS RN

37904-72-6
Record name 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37904-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)phenacyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
QY Cheng, BF Yuan - DNA Modification Detection Methods, 2022 - Springer
In active DNA demethylation, DNA cytosine methylation (5-methylcytosine, 5-mC) can be converted to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine …
Number of citations: 2 link.springer.com
Y Tang, SJ Zheng, CB Qi, YQ Feng… - Analytical chemistry, 2015 - ACS Publications
Cytosine methylation (5-methylcytosine, 5-mC) in genomic DNA is an important epigenetic mark that has regulatory roles in diverse biological processes. 5-mC can be oxidized …
Number of citations: 130 pubs.acs.org
X Huang, L Zhang, L Wei, M Wang, B Li… - Journal of Agricultural …, 2020 - ACS Publications
A new chemical labeling-based LC-MS/MS approach was developed for quantitative profiling of nine canonical bases and deoxynucleosides (dNs) in natural products. Using 2-bromo-1…
Number of citations: 3 pubs.acs.org
X Cao, J Lintelmann, S Padoan, S Bauer, A Huber… - Analytical …, 2021 - Elsevier
The aim of this study was to explore the impact of three different standard reference particulate matter (ERM-CZ100, SRM-1649, and SRM-2975) on epigenetic DNA modifications …
Number of citations: 4 www.sciencedirect.com
Y Yu, F Yuan, XH Zhang, MZ Zhao, YL Zhou… - Analytical …, 2019 - ACS Publications
Modified cytosines are important epigenetic marks that exert critical influences in a variety of cellular processes in living organisms. However, biological functions of rare modified …
Number of citations: 15 pubs.acs.org
DJ Pérez, S Amirhossein Tabatabaei Dakhili… - …, 2021 - Wiley Online Library
The FOXM1 protein controls the expression of essential genes related to cancer cell cycle progression, metastasis, and chemoresistance. We hypothesize that FOXM1 inhibitors could …
S Bairi, V Alagarsamy, SS Rachamalla - Chemical Data Collections, 2022 - Elsevier
A library of substituted aryl1,3-oxazole-oxazolo[4,5-b]pyridin-2-yl)benzo[d]thiazol-6-yl)thiazole-2-carboxamides (12a-j) were designed and developed. Further, compounds were …
Number of citations: 1 www.sciencedirect.com
HP Jiang, T Liu, N Guo, L Yu, BF Yuan, YQ Feng - Analytica chimica acta, 2017 - Elsevier
Nucleic acids carry diverse chemical modifications that exert critical influences in a variety of cellular processes in living organisms. In addition to methylation, the emerging DNA and …
Number of citations: 60 www.sciencedirect.com
JM Marchante‐Gayón… - Mass Spectrometry …, 2023 - Wiley Online Library
Epigenetic modifications are closely related to certain disorders of the organism, including the development of tumors. One of the main epigenetic modifications is the methylation of …
BH Yousefi, A Manook, A Drzezga… - Journal of medicinal …, 2011 - ACS Publications
We report a novel series of 11 C-labeled imidazo[2,1-b]benzothiazoles (IBTs) as tracers for imaging of cerebral β-amyloid (Aβ) deposits in patients with Alzheimer’s disease (AD) by …
Number of citations: 81 pubs.acs.org

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